2-Chloro-4-ethoxy-6-methylpyrimidine
Overview
Description
2-Chloro-4-ethoxy-6-methylpyrimidine is a heterocyclic organic compound with the molecular formula C7H9ClN2O It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the second position, an ethoxy group at the fourth position, and a methyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethoxy-6-methylpyrimidine typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with ethanol in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, allowing the ethoxy group to replace one of the methyl groups on the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethoxy-6-methylpyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to form dihydropyrimidines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide, potassium tert-butoxide, and various amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidines.
Scientific Research Applications
2-Chloro-4-ethoxy-6-methylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethoxy-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and ethoxy group contribute to its binding affinity and specificity. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with receptors to modulate their signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methoxy-6-methylpyrimidine
- 2-Chloro-4-ethoxy-5-methylpyrimidine
- 2-Chloro-4-ethoxy-6-ethylpyrimidine
Uniqueness
2-Chloro-4-ethoxy-6-methylpyrimidine is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-4-ethoxy-6-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-3-11-6-4-5(2)9-7(8)10-6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGXTHMAVSWQTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571013 | |
Record name | 2-Chloro-4-ethoxy-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37482-64-7 | |
Record name | 2-Chloro-4-ethoxy-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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